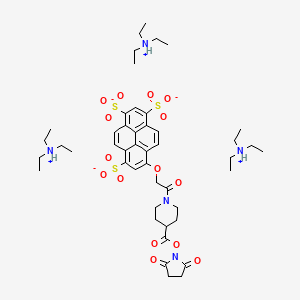
Alexa Fluor 405
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alexa Fluor 405 is a fluorescent dye of absorption wavelength 401 nm and emission wavelength 421 nm derived from tris(triethylammonium)-8-hydroxypyrene-1,3,6-trisulfonate. It has a role as a fluorochrome. It contains a triethylammonium ion and an this compound(3-). It derives from a hydride of a pyrene.
Scientific Research Applications
Energy Transfer in Biological Systems
- Alexa Fluor 405 has been used in studies exploring energy transfer between biological labeling dyes and gold nanorods. This research, which employed fluorescence lifetime imaging microscopy, found that energy transfer via dipole-dipole interaction causes a decrease in fluorescence lifetime change. The implications of this study extend to intra-cellular sensing of bio-analytes and nuclear targeting cancer therapy (Racknor et al., 2013).
Molecular and Spectroscopic Characterization
- Alexa Fluor dyes, including this compound, have been characterized for their molecular structures and spectroscopic properties. These investigations are crucial for understanding dye-target interactions in various applications, ranging from imaging to medical technologies (Gebhardt et al., 2020).
Influence on Fluorescence Correlation Spectroscopy
- The impact of this compound on fluorescence correlation spectroscopy (FCS) has been studied, particularly concerning its diffusion and emission properties in various mediums. This research is significant for accurate measurement and analysis in bioanalytical applications (van Zanten et al., 2021).
Bioimaging Applications
- This compound has been utilized in bioimaging applications, particularly in conjugation with cellulose nanocrystals. This application has been pivotal in studying the spatial localization of cellulose in microenvironments and monitoring its degradation (Grate et al., 2015).
Applications in Fluorescence and Electron Microscopy
- The dye has been employed in innovative microscopy techniques, such as fluorescence scanning electron microscopy (FL-SEM), to provide correlative fluorescence and electron microscopy images (Kanemaru et al., 2009).
properties
Molecular Formula |
C46H69N5O15S3 |
|---|---|
Molecular Weight |
1028.3 g/mol |
IUPAC Name |
8-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]-2-oxoethoxy]pyrene-1,3,6-trisulfonate;triethylazanium |
InChI |
InChI=1S/C28H24N2O15S3.3C6H15N/c31-23-5-6-24(32)30(23)45-28(34)14-7-9-29(10-8-14)25(33)13-44-19-11-20(46(35,36)37)16-3-4-18-22(48(41,42)43)12-21(47(38,39)40)17-2-1-15(19)26(16)27(17)18;3*1-4-7(5-2)6-3/h1-4,11-12,14H,5-10,13H2,(H,35,36,37)(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3 |
InChI Key |
JLDSMZIBHYTPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CN(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)COC3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



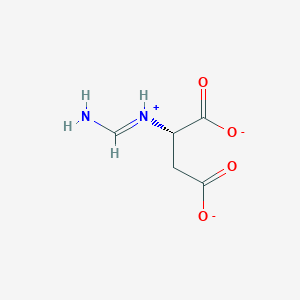
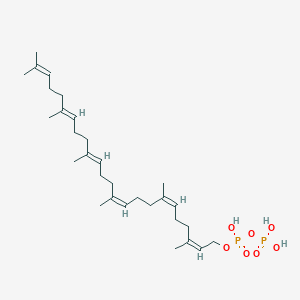
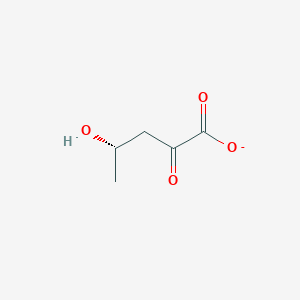
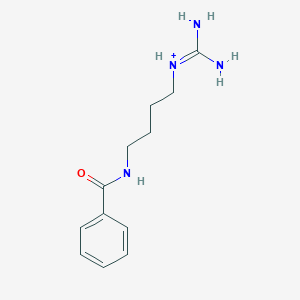
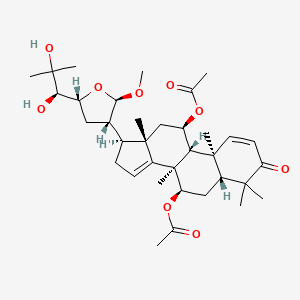



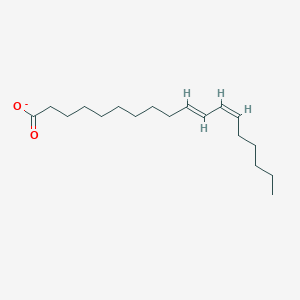
![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)
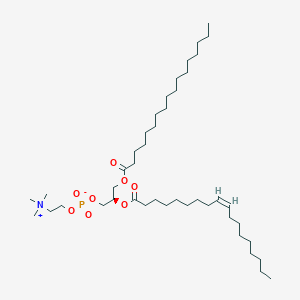
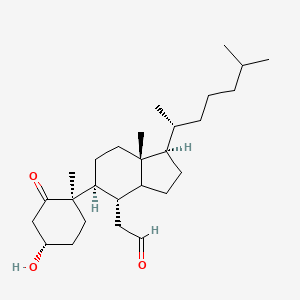
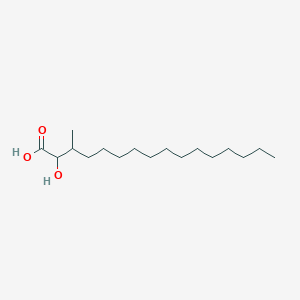
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)